
p-Propylphosphonamidothioic acid S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Propylphosphonamidothioic acid S-methyl ester is an organophosphorus compound characterized by the presence of a phosphonamidothioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Propylphosphonamidothioic acid S-methyl ester typically involves the reaction of a phosphonamidothioic acid derivative with a methylating agent. One common method is the esterification of phosphonamidothioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to high temperatures to drive the reaction to completion, followed by purification steps such as distillation or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Propylphosphonamidothioic acid S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonamidothioic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonamidothioic acid derivatives.
Applications De Recherche Scientifique
p-Propylphosphonamidothioic acid S-methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonamidothioic acid derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of p-Propylphosphonamidothioic acid S-methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the phosphonamidothioic acid group, which can react with nucleophilic thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylphosphonamidothioic acid S-methyl ester
- Ethylphosphonamidothioic acid S-methyl ester
- Isopropylphosphonamidothioic acid S-methyl ester
Uniqueness
p-Propylphosphonamidothioic acid S-methyl ester is unique due to its specific alkyl group (propyl) attached to the phosphonamidothioic acid moiety. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
65331-54-6 |
|---|---|
Formule moléculaire |
C4H12NOPS |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
1-[amino(methylsulfanyl)phosphoryl]propane |
InChI |
InChI=1S/C4H12NOPS/c1-3-4-7(5,6)8-2/h3-4H2,1-2H3,(H2,5,6) |
Clé InChI |
DPVPWOJYEUJZMY-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
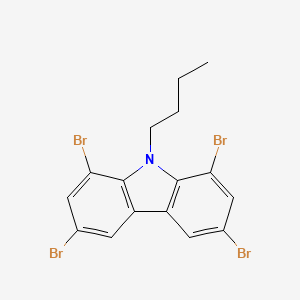
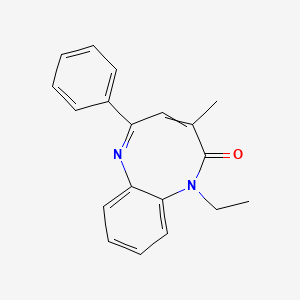

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
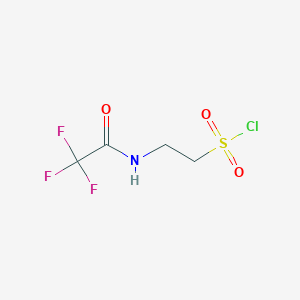
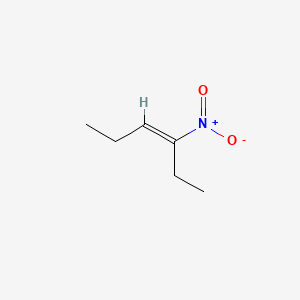
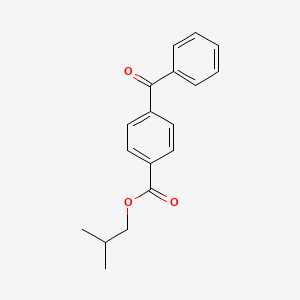
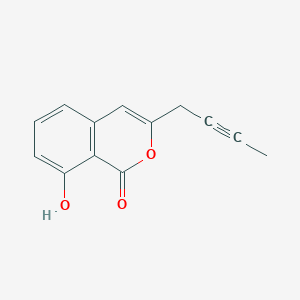

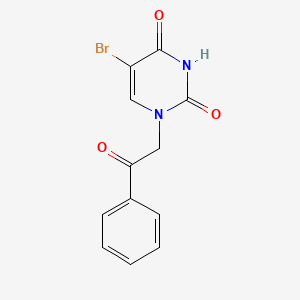
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
